Product packaging for 9'-(Benzyloxy) Naloxone(Cat. No.:)

9'-(Benzyloxy) Naloxone

Cat. No.: B13861817
M. Wt: 461.5 g/mol
InChI Key: FRLVKUXHTWWZNQ-DRZCSJLFSA-N
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Description

9'-(Benzyloxy) Naloxone is a chemical derivative of naloxone, a potent and selective opioid receptor antagonist . Naloxone itself is a World Health Organization essential medicine and research tool that competitively binds to μ-opioid receptors (MOR), reversing the effects of opioid drugs, particularly life-threatening respiratory depression . The development of novel naloxone analogs, such as this compound, is a key area of investigative chemistry aimed at exploring structure-activity relationships (SAR) . Modifications at key positions on the naloxone structure can alter its physicochemical properties, receptor binding affinity, pharmacokinetics, and functional activity . This compound is offered to researchers for applications including but not limited to: the study of opioid receptor function and signaling, the development of novel opioid antagonists, and investigating the metabolic pathways of opioid analogs. All products are intended for laboratory research use only and are not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate precautions and refer to the relevant safety data sheets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H31NO5 B13861817 9'-(Benzyloxy) Naloxone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H31NO5

Molecular Weight

461.5 g/mol

IUPAC Name

(4'R,4'aS,7'aR,12'bS)-9'-phenylmethoxy-3'-prop-2-enylspiro[1,3-dioxolane-2,7'-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline]-4'a-ol

InChI

InChI=1S/C28H31NO5/c1-2-13-29-14-12-26-23-20-8-9-21(31-18-19-6-4-3-5-7-19)24(23)34-25(26)28(32-15-16-33-28)11-10-27(26,30)22(29)17-20/h2-9,22,25,30H,1,10-18H2/t22-,25-,26+,27-/m1/s1

InChI Key

FRLVKUXHTWWZNQ-DRZCSJLFSA-N

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4C5(CC[C@]2([C@H]1CC6=C3C(=C(C=C6)OCC7=CC=CC=C7)O4)O)OCCO5

Canonical SMILES

C=CCN1CCC23C4C5(CCC2(C1CC6=C3C(=C(C=C6)OCC7=CC=CC=C7)O4)O)OCCO5

Origin of Product

United States

Structure Activity Relationship Sar Studies of 9 Benzyloxy Naloxone Analogs

Impact of the Benzyl (B1604629) Moiety and Substituents on Opioid Receptor Interactions

The addition of a benzyl group, and particularly a benzyloxy group, introduces significant steric bulk and potential for new electronic interactions within the opioid receptor binding pocket. The location of this substitution is critical in determining its effect on receptor affinity and functional activity.

Studies on naltrindole (B39905), a δ-opioid receptor antagonist structurally related to naloxone (B1662785), have demonstrated the profound impact of the position of a benzyloxy substituent on the indolic benzene (B151609) ring. In a series of analogues, benzyloxy groups were placed at the 4', 5', 6', and 7' positions. The findings indicated that bulky groups are better tolerated at the 7'-position, with these compounds generally displaying higher affinities for opioid receptors compared to substitutions at other positions. rsc.orgnih.gov For instance, the 7'-phenoxy derivative, structurally similar to a benzyloxy substitution, exhibited δ receptor affinity comparable to the parent compound, naltrindole. rsc.orgnih.gov

While not a direct substitution on the naloxone core, these findings suggest that the spatial orientation of a benzyloxy group is a key determinant of its interaction with the receptor. A similar principle applies to substitutions on the naloxone scaffold itself. For example, modifications at the C6 position are common. The stereochemistry of substituents at C6 dramatically influences the pharmacological profile.

The following table summarizes the binding affinities of naltrindole analogs with phenyl, phenoxy, and benzyloxy substitutions at various positions on the indole (B1671886) ring, illustrating the effect of substituent position.

CompoundSubstitutionδ Ki (nM)μ Ki (nM)κ Ki (nM)
Naltrindole -0.291623
4'-Phenoxy 4'-OPh11220280
5'-Phenoxy 5'-OPh2.5110120
6'-Phenoxy 6'-OPh1.863110
7'-Phenoxy 7'-OPh0.713050
5'-Benzyloxy 5'-OCH₂Ph3.6120160
Data sourced from studies on naltrindole analogs. rsc.org

This data clearly indicates that the 7'-position is the most favorable for accommodating a bulky phenoxy group, resulting in the highest affinity for the δ receptor among the positional isomers.

The conformational flexibility of the benzyl group allows it to adopt various orientations within the receptor binding site. This preference is influenced by interactions with specific amino acid residues. In broader studies of morphinan (B1239233) derivatives, the N-substituent plays a critical role in determining agonist versus antagonist activity. For instance, replacing the N-methyl group of morphine with a larger N-allyl group results in the antagonist nalorphine. mdpi.com Similarly, the N-allyl group of naloxone and the N-cyclopropylmethyl group of naltrexone (B1662487) are key to their antagonist properties. mdpi.com

Positional Scanning of Benzyloxy Substitution Effects

Stereochemical Influences on Ligand Binding and Functional Selectivity

Stereochemistry is a paramount factor in the SAR of naloxone derivatives, particularly concerning substitutions at the C6 position. The orientation of a substituent at C6 (α or β) can dramatically alter the conformation of the C-ring of the morphinan structure and, consequently, its interaction with the opioid receptor. researchgate.net

High-field NMR studies have revealed that for 6-amino derivatives of naloxone and naltrexone, the C-ring adopts a chair conformation in the 6β-epimer, while it assumes a twist-boat conformation in the 6α-epimer. researchgate.net This conformational difference directly impacts binding affinity and potency. In general, 6β epimers of these amino derivatives exhibit greater narcotic antagonist potency than their 6α counterparts, and this is mirrored in their in vitro binding affinities. researchgate.net

A study on NBF (naltrexone benzofuran) derivatives explored the effect of the C6 configuration in conjunction with various substituents on the benzofuran (B130515) ring. rsc.org The findings were striking:

With a 6α-configuration , the compounds consistently acted as MOR antagonists, regardless of the substituent on the benzofuran ring. rsc.org

With a 6β-configuration , the functional activity was dependent on the substituent's size. Small substituents like chloro, bromo, or methyl resulted in MOR agonists, whereas larger, bulky substituents like phenyl or pyridine (B92270) led to a switch back to antagonist activity. rsc.org

This functional conversion highlights the intricate interplay between stereochemistry at C6 and the steric and electronic properties of the substituent. A benzyloxy group, being bulky, would be expected to influence the pharmacological profile significantly based on its stereochemical placement. If placed at the 6β position, its bulk might favor an antagonist profile, similar to the phenyl-substituted NBF derivative. rsc.org

The following table presents data on the functional activity of 6α and 6β-NBF derivatives with different substituents, demonstrating the influence of stereochemistry and substituent bulk.

CompoundC6 Config.3'-SubstituentMOR Efficacy (% of DAMGO)Functional Activity
1 αH12.89Antagonist
NBF (7) βH27.31Partial Agonist
3 αCl11.23Antagonist
9 βCl51.22Agonist
5 αPh1.38Antagonist
11 βPh8.89Antagonist
Data adapted from studies on NBF derivatives. rsc.org

Design Principles for Modulating Receptor Affinity and Efficacy in Naloxone Derivatives

The design of naloxone derivatives with specific pharmacological profiles is guided by several key principles derived from extensive SAR studies.

N-Substituent Modification : The nature of the substituent on the nitrogen at position 17 is a primary determinant of agonist versus antagonist activity. Small alkyl groups like methyl tend to produce agonists (e.g., morphine), while larger groups like allyl (naloxone) or cyclopropylmethyl (naltrexone) confer antagonist properties. mdpi.commdpi.com The size and conformation of this substituent are critical for its interaction with a hydrophobic pocket in the receptor, which is thought to be a key element in the "molecular switch" that differentiates agonists from antagonists. frontiersin.org

C6 Substitution and Stereochemistry : As detailed above, the C6 position is a versatile site for modification. The introduction of substituents at this position, combined with control over the α and β stereochemistry, allows for fine-tuning of efficacy. The "message-address" concept can be applied here, where the core morphinan structure serves as the "address" that directs the ligand to the opioid receptor, and the C6 substituent acts as the "message" that determines the specific functional response (agonist, partial agonist, or antagonist). nih.gov The bulk of the substituent at the 6β position appears to be a critical factor, with smaller groups permitting an agonist response and larger groups enforcing an antagonist conformation. rsc.org

C14 Substitution : The hydroxyl group at C14 in naloxone is another important site for modification. Introducing alkoxy groups at this position, such as a phenylpropoxy group, has been shown to convert antagonists like naloxone and naltrexone into highly potent agonists. mdpi.comnih.gov This transformation is accompanied by an increase in affinity for all three major opioid receptor types (μ, δ, and κ), often leading to a loss of selectivity. mdpi.comnih.gov This indicates that the C14 position is located in a region of the receptor where the introduction of a bulky, flexible chain can establish additional favorable binding interactions that promote an active receptor conformation.

Rigidification and Conformational Constraint : Synthesizing conformationally restricted analogs can provide valuable insights into the bioactive conformation of a ligand. For example, creating bridged derivatives can lock the molecule into a specific shape, and the resulting pharmacological activity can inform which conformations are preferred for binding and activation or antagonism. Studies on conformationally constrained naltrexol derivatives have helped to correlate specific C-ring conformations with binding affinity at different opioid receptors. researchgate.netacs.org

Molecular Pharmacology and Receptor Interaction Dynamics

Opioid Receptor Binding Kinetics and Thermodynamics in vitro

No published data are available for the binding affinities, dissociation rates, or thermodynamic parameters of 9'-(Benzyloxy) Naloxone (B1662785) at the mu, delta, or kappa opioid receptors.

Mu Opioid Receptor (MOR) Binding Affinities and Dissociation Rates

Information unavailable.

Delta Opioid Receptor (DOR) Binding Characterization

Information unavailable.

Kappa Opioid Receptor (KOR) Binding Characterization

Information unavailable.

Off-Target Receptor Profiling and Selectivity Assessments

Comprehensive off-target receptor profiling data for 9'-(Benzyloxy) Naloxone, which would detail its selectivity against a panel of other receptors and transporters, is not available in the scientific literature.

G-Protein Coupled Receptor (GPCR) Signaling Pathway Modulation

G-Protein Activation and Inhibition Studies (e.g., [35S]GTPγS binding assays)

There are no published studies using methods such as [35S]GTPγS binding assays to determine the efficacy of this compound in activating or inhibiting G-protein signaling through opioid or other G-protein coupled receptors.

cAMP Modulation Assays in Cellular Systems

The interaction of this compound with opioid receptors can influence intracellular signaling pathways, most notably the adenylyl cyclase/cyclic AMP (cAMP) system. Opioid receptors are classically coupled to inhibitory G-proteins (Gi/o), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. weizmann.ac.il

Studies on related compounds and the general pharmacology of opioid antagonists provide a framework for understanding how this compound might function. For instance, naloxone itself is a competitive antagonist at the µ-opioid receptor (MOR). wikipedia.orgnih.gov In assays measuring guanosine-5'-O-(3-[35S]-thio)triphosphate ([35S]GTPγS) binding, a marker for G-protein activation, naloxone competitively inhibits the effects of µ-opioid receptor agonists. nih.gov This suggests that it blocks the agonist-induced conformational change in the receptor that is necessary for G-protein activation and subsequent inhibition of adenylyl cyclase.

In cellular models like neuroblastoma-glioma hybrid cells (NG108-15), chronic exposure to opioid agonists leads to a compensatory upregulation of the adenylyl cyclase system. nih.govnih.gov Upon administration of an antagonist like naloxone, this "superactivated" state of adenylyl cyclase results in a rebound increase in cAMP levels, often referred to as cAMP overshoot. nih.govnih.govbiorxiv.org This phenomenon is considered a cellular correlate of opioid dependence and withdrawal. nih.govescholarship.org It is plausible that this compound, as a derivative of naloxone, would also elicit a similar cAMP overshoot in cells chronically treated with opioid agonists. The potency of this effect would depend on its affinity and efficacy at the opioid receptor.

Furthermore, naloxone-related compounds have been identified as potent inhibitors of morphine-induced cAMP overshoot in high-throughput screening assays, suggesting a direct modulation of this adaptive cellular mechanism. nih.gov The chemical structure of this compound, with its bulky benzyloxy group, may confer unique properties in modulating the cAMP pathway compared to naloxone.

Investigation of Intracellular Signaling Cascades Beyond Canonical G-Protein Pathways

Beyond the canonical G-protein-mediated inhibition of adenylyl cyclase, opioid receptors can signal through other intracellular pathways, including the mitogen-activated protein kinase (MAPK) cascades. mdpi.comfrontiersin.org The MAPK family includes the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 kinases. abcam.com These pathways are typically activated downstream of G-protein-coupled receptors (GPCRs) and can be initiated by either Gα or Gβγ subunits. abcam.comnih.gov

Activation of the µ-opioid receptor has been shown to stimulate the phosphoinositide 3-kinase (PI3K)-dependent signaling cascade, which can lead to the activation of protein kinase B (Akt) and subsequent downstream effects on cell survival and translational control. nih.gov The ERK pathway, in particular, has been implicated in the cellular adaptations associated with chronic opioid exposure and withdrawal. nih.gov For example, naloxone-precipitated morphine withdrawal has been shown to activate ERK1/2 in cardiac tissue. nih.gov

The ability of a ligand to differentially activate G-protein-dependent pathways versus other signaling cascades is a key aspect of functional selectivity. nih.gov While direct studies on this compound's influence on these specific non-canonical pathways are not extensively detailed in the provided search results, its structural similarity to naloxone suggests it would act as an antagonist. wikipedia.org Therefore, it would be expected to block agonist-induced activation of MAPK and other non-G-protein pathways. The specific profile of this antagonism, and whether this compound possesses any intrinsic activity on these pathways, would require dedicated investigation.

Beta-Arrestin Recruitment and Receptor Desensitization Mechanisms

Quantification of Beta-Arrestin 1 and 2 Recruitment

Beta-arrestins (β-arrestin 1 and β-arrestin 2) are crucial proteins in the regulation of GPCR signaling. frontiersin.org Upon agonist-induced receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. discoverx.com This recruitment sterically hinders further G-protein coupling, leading to desensitization of the G-protein-mediated signal. discoverx.com Furthermore, β-arrestins act as scaffolds for other signaling proteins, initiating a second wave of G-protein-independent signaling. frontiersin.org

Different opioid ligands can exhibit distinct profiles of β-arrestin recruitment. nih.gov For instance, agonists like DAMGO robustly recruit β-arrestin 2 to the µ-opioid receptor, whereas morphine is a weak recruiter. nih.govfrontiersin.org This differential recruitment is a cornerstone of biased agonism, where a ligand can favor either G-protein signaling or β-arrestin signaling. termedia.plwikipedia.orgmdpi.com

As an antagonist, naloxone is expected to block agonist-induced β-arrestin recruitment. frontiersin.org It does not, on its own, typically promote the translocation of β-arrestins to the µ-opioid receptor. frontiersin.org Given that this compound is a naloxone derivative, it is hypothesized to act as an antagonist of β-arrestin recruitment. The affinity and potency of this antagonism would need to be determined through specific assays, such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme-Fragment Complementation (EFC) assays, which are commonly used to quantify ligand-induced β-arrestin recruitment in real-time in living cells. researchgate.netplos.orgnih.gov These assays allow for the generation of concentration-response curves to determine the inhibitory potency (IC50) of an antagonist like this compound against a standard agonist.

Table 1: Hypothetical β-Arrestin 2 Recruitment Profile for this compound This table is illustrative and based on the expected antagonist profile of a naloxone derivative. Actual values would require experimental determination.

Compound Assay Type Receptor Target Agonist Challenged Potency (IC50) Efficacy (% Inhibition)
This compound BRET/EFC µ-Opioid Receptor DAMGO To be determined To be determined

Functional Selectivity and Biased Agonism/Antagonism Profiles

Functional selectivity, also known as biased agonism, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. nih.govtermedia.plwikipedia.org For opioid receptors, the primary distinction is often made between G-protein-mediated signaling (associated with analgesia) and β-arrestin-mediated signaling (implicated in side effects like respiratory depression and tolerance). termedia.plmdpi.com A G-protein biased agonist would activate G-protein pathways with greater efficacy than β-arrestin pathways. wikipedia.org

Conversely, a biased antagonist would selectively block one pathway more effectively than another. This compound, as an antagonist, could theoretically exhibit a biased profile. For example, it might be more potent at blocking agonist-induced β-arrestin recruitment than at blocking agonist-induced G-protein activation, or vice-versa. Such a profile would make it a valuable pharmacological tool for dissecting the roles of these different signaling pathways.

To quantify the bias of a ligand, a bias factor is often calculated. This typically involves comparing the ratio of potency (EC50 or IC50) and efficacy (Emax) for the G-protein pathway to the same ratio for the β-arrestin pathway, relative to a reference compound. plos.org For this compound, this would require quantitative data from both G-protein activation assays (e.g., [35S]GTPγS binding or cAMP modulation) and β-arrestin recruitment assays.

Given its structure, this compound's large substituent at the 9' position could influence its interaction with the receptor's conformational states that are responsible for coupling to different downstream effectors. This could potentially lead to a biased antagonism profile. However, without experimental data, its profile remains speculative. The primary expectation is that it would act as a competitive antagonist at both pathways, similar to its parent compound, naloxone. nih.gov

Preclinical Biochemical and Cellular Pharmacological Evaluations

In vitro Receptor Occupancy and Efficacy Determinations in Recombinant Systems

The introduction of a benzyloxy group at the 9' position of naloxone (B1662785) is anticipated to modify its interaction with opioid receptors. While specific binding studies on 9'-(Benzyloxy) Naloxone are not widely available in public literature, the pharmacology of analogous compounds provides a basis for predicting its receptor profile. The addition of the bulky and lipophilic benzyloxy group may influence binding affinity and kinetics at the μ (mu), δ (delta), and κ (kappa) opioid receptors.

It is hypothesized that the benzyloxy substitution could alter the conformational dynamics of the ligand-receptor complex, potentially affecting both binding and functional activity. For instance, a naloxone derivative, naloxone benzoylhydrazone (NalBzoH), has demonstrated agonist activity at recombinant human opioid receptors. At the μ-opioid receptor (MOR), NalBzoH stimulated guanosine-5′-O-(3-[³⁵S]thio)triphosphate ([³⁵S]GTPγS) binding with a pEC₅₀ of 8.59 and inhibited cyclic AMP accumulation with a pEC₅₀ of 8.74. nih.gov At the κ-opioid receptor (KOR), it stimulated [³⁵S]GTPγS binding with a pEC₅₀ of 9.70 and inhibited cyclic AMP formation with a pEC₅₀ of 9.45. nih.gov These findings with a structurally related naloxone derivative suggest that modifications at this position can significantly impact receptor efficacy, potentially converting an antagonist into a partial or full agonist.

The parent compound, naloxone, is a non-selective, competitive opioid receptor antagonist with the highest binding affinity for the MOR, followed by the DOR, and the lowest for the KOR. wikipedia.org It acts as an inverse agonist, leading to the rapid displacement of other ligands bound to these receptors. nih.gov Positron Emission Tomography (PET) studies have been utilized to estimate the in vivo receptor occupancy of naloxone. A 2 mg intravenous dose of naloxone resulted in approximately 80% MOR blockade at 5 minutes, which decreased to 47% at 2 hours. wikipedia.org Quantitative systems pharmacology models predict that a 2 mg intramuscular dose of naloxone can reduce fentanyl's mu-opioid receptor occupancy to 33% within ten minutes at a fentanyl plasma concentration of 25 ng/ml. plos.org

ParameterValueReceptor TypeSystem
pEC₅₀ ([³⁵S]GTPγS binding)8.59μ-opioid receptor (MOR)Recombinant human
pEC₅₀ (cAMP inhibition)8.74μ-opioid receptor (MOR)Recombinant human
pEC₅₀ ([³⁵S]GTPγS binding)9.70κ-opioid receptor (KOR)Recombinant human
pEC₅₀ (cAMP inhibition)9.45κ-opioid receptor (KOR)Recombinant human

Data for Naloxone Benzoylhydrazone (NalBzoH), a structurally related naloxone derivative. nih.gov

Enzymatic Stability and Metabolic Transformations in Microsomal and Cellular Assays

The metabolic fate of this compound is crucial for understanding its potential duration of action and the formation of active or inactive metabolites. The benzyloxy group is susceptible to enzymatic cleavage, which would yield 9'-hydroxy naloxone and benzyl (B1604629) alcohol.

The primary metabolic pathway for the parent compound, naloxone, is hepatic glucuronidation to form naloxone-3-glucuronide. wikipedia.orgdrugbank.com Other identified metabolites include noroxymorphone (B159341), formed via N-dealkylation, and naloxol, resulting from the reduction of the 6-keto group. drugbank.comnih.gov For this compound, a key initial transformation in vitro would likely be the O-debenzylation to form 9'-hydroxy naloxone. This reaction is typically catalyzed by cytochrome P450 (CYP450) enzymes in liver microsomes. Subsequent metabolism could then follow the established pathways for naloxone, including glucuronidation of the newly formed hydroxyl group and the existing hydroxyl groups, as well as N-dealkylation and keto-reduction. The benzyloxy group itself acts as a protecting moiety in the synthetic pathway to produce 10β-Hydroxy Naloxone, where it is later removed by catalytic hydrogenolysis, highlighting its chemical lability under certain conditions. vulcanchem.com

Parent CompoundPrimary Metabolic PathwayKey Metabolites
NaloxoneHepatic GlucuronidationNaloxone-3-glucuronide
N-dealkylationNoroxymorphone
6-keto reductionNaloxol
This compound (Predicted)O-debenzylation9'-hydroxy naloxone
GlucuronidationGlucuronide conjugates
N-dealkylationNor-derivatives
Keto-reductionReduced derivatives

Predicted metabolic pathways for this compound based on the known metabolism of naloxone and the chemical nature of the benzyloxy group. wikipedia.orgdrugbank.comnih.gov

Identification of Primary Metabolites and Transformation Pathways in vitro

Membrane Permeability and Cellular Uptake Mechanisms (non-clinical models)

The lipophilicity introduced by the benzyloxy group is expected to enhance the membrane permeability of this compound compared to naloxone. vulcanchem.com This could lead to increased cellular uptake and potentially faster penetration of the blood-brain barrier. The permeability of naloxone itself has been studied in vitro using models such as EpiAirway™ tissue mounted in Ussing chambers. researchgate.net These studies have shown that the apparent permeability (Papp) of naloxone is influenced by formulation components, with permeability enhancers like benzalkonium chloride significantly increasing its transport. researchgate.net The pH of the formulation also plays a critical role, with a decrease in pH from 6.0 to 4.0 leading to a 51-fold decrease in the Papp of naloxone. researchgate.net Given that this compound is a derivative, similar dependencies on formulation and pH for optimal permeability are expected.

Investigation of Receptor Trafficking and Post-Translational Modifications

The interaction of an antagonist with its receptor can influence the receptor's lifecycle within the cell, including its trafficking (internalization and recycling) and post-translational modifications. While there is no specific information available for this compound, the parent compound, naloxone, as a competitive antagonist, is known to block the effects of agonists that can induce receptor internalization. ucnj.orgdea.gov The specific characteristics of this compound's binding (e.g., affinity, residence time) could potentially lead to different effects on receptor trafficking compared to naloxone. For instance, an antagonist with a very slow dissociation rate might promote receptor internalization to a greater extent than one with a rapid off-rate. Further studies would be required to elucidate the specific effects of this compound on these cellular processes.

Computational Chemistry and Molecular Modeling Approaches

Ligand-Receptor Docking Simulations for Binding Mode Prediction

Ligand-receptor docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor. While specific docking studies for 9’-(Benzyloxy) Naloxone (B1662785) are not prominent in the literature, the methodology would involve docking it into the crystal structure of an opioid receptor, such as the µ-opioid receptor (MOR), to which naloxone binds with high affinity. wikipedia.orgnih.gov

The process simulates the binding event by exploring various conformations of the ligand within the receptor's binding site and scoring them based on interaction energies. For 9’-(Benzyloxy) Naloxone, a key focus would be to determine how the benzyloxy group orients itself within the binding pocket and whether it forms new favorable interactions or introduces steric clashes. Docking studies on similar morphinans have been used to explain differential activities at opioid receptors. nih.gov The results could predict whether this modification enhances or diminishes binding affinity compared to naloxone.

Table 1: Illustrative Docking Results for a Naloxone Derivative in the µ-Opioid Receptor Binding Site This table represents the type of data generated from a docking simulation and is for illustrative purposes.

Parameter Value Interpretation
Binding Energy (kcal/mol) -9.8 A strong predicted binding affinity.
Key Interacting Residues Asp147, Tyr148, Met151, Trp293, His319, Tyr326 Amino acids forming significant hydrogen bonds and hydrophobic interactions.
Predicted Hydrogen Bonds Ligand's tertiary amine with Asp147; Hydroxyl groups with Tyr148 and His319. Critical polar contacts that anchor the ligand in the binding pocket.

| Key Hydrophobic Interactions | Benzyloxy group with a hydrophobic sub-pocket near Trp293 and Tyr326. | The added substituent likely enhances binding through van der Waals forces. |

Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, evolving the system over time to observe its behavior. acs.orgmdpi.com Following docking, an MD simulation of the 9’-(Benzyloxy) Naloxone-opioid receptor complex would be initiated to assess the stability of the predicted binding pose and to explore the conformational dynamics of both the ligand and the receptor. acs.org

By analyzing the MD trajectory, researchers can identify which amino acid residues in the receptor consistently interact with the ligand. These are deemed key residues for recognition. In the context of an antagonist like naloxone, MD simulations can help elucidate the structural basis of its antagonistic activity. For 9’-(Benzyloxy) Naloxone, the simulation would show how the benzyloxy moiety influences the conformation of critical receptor regions, such as transmembrane helices, potentially stabilizing an inactive state of the receptor, which is characteristic of antagonism. Studies on naloxone have characterized prominent salt-bridge and hydrogen bonding contacts that underlie its binding affinity. fda.gov

Table 2: Key Receptor Residues and Interaction Frequencies from a Hypothetical MD Simulation This table illustrates the kind of data derived from MD simulation analysis. The data is hypothetical.

Receptor Residue Interaction Type Frequency (%) Significance
Asp147 Ionic / H-Bond 98.5 The canonical interaction for morphinans, crucial for anchoring.
Tyr326 H-Bond / Pi-Stacking 75.2 Interaction with the phenolic ring system of the ligand.
Trp293 Hydrophobic 88.0 Potential interaction with the benzyloxy group, contributing to affinity.

| His319 | H-Bond | 60.1 | Stabilizes the orientation of the ligand's core structure. |

Analysis of Conformational Dynamics and Interaction Networks

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the chemical structure of compounds with their biological activity. mdpi.com A QSAR model for naloxone derivatives would involve compiling a dataset of related compounds with known binding affinities or functional activities. While no specific QSAR model for 9’-(Benzyloxy) Naloxone is published, its data would be a valuable point in constructing such a model.

Molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) would be calculated for each compound. A statistical model is then built to create an equation that predicts activity based on these descriptors. mdpi.com Such a model could then be used to predict the activity of newly designed, unsynthesized naloxone derivatives, guiding medicinal chemistry efforts toward more potent or selective antagonists.

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific receptor. A pharmacophore model could be generated based on the docked conformation of 9’-(Benzyloxy) Naloxone or a set of active naloxone-like antagonists. researchgate.net

This model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds (with different core structures or "scaffolds") that match the pharmacophore and are therefore predicted to bind to the opioid receptor. nih.gov The benzyloxy group in 9’-(Benzyloxy) Naloxone might define a new hydrophobic feature in such a model, leading to the discovery of unique chemical entities.

Free Energy Perturbation (FEP) and Related Methods for Binding Affinity Prediction

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energy between two ligands. nih.gov FEP simulates a non-physical, alchemical transformation of one molecule into another (e.g., naloxone into 9’-(Benzyloxy) Naloxone) both in solution and when bound to the receptor. The difference in the free energy of these two transformations yields a highly accurate prediction of the change in binding affinity. Although computationally expensive, FEP is a powerful tool for accurately prioritizing compounds for synthesis by predicting whether a proposed chemical modification will be beneficial.

Analytical Method Development for Research and Discovery

Chromatographic Techniques for Purity, Identity, and Stability Assessment (e.g., HPLC, LC-MS/MS)

Chromatographic methods are indispensable for separating 9’-(Benzyloxy) Naloxone (B1662785) from its parent compound, Naloxone, as well as from any precursors, intermediates, and potential degradation products. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC):

A stability-indicating HPLC method is fundamental for assessing the purity and stability of 9’-(Benzyloxy) Naloxone. While specific methods for this exact derivative are not widely published, methods developed for Naloxone and its other derivatives can be adapted. For instance, a reverse-phase HPLC method using a C18 column is a common approach. The introduction of the hydrophobic benzyloxy group in 9’-(Benzyloxy) Naloxone would theoretically lead to a longer retention time compared to Naloxone under typical reverse-phase conditions. vulcanchem.com

A typical HPLC method for a related compound involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. pharmaexcipients.comresearchgate.net The detection is often carried out using a UV photodiode array (PDA) detector. pharmaexcipients.com

Table 1: Illustrative HPLC Parameters for Analysis of Naloxone Derivatives

ParameterTypical Conditions
Column Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) pharmaexcipients.comresearchgate.net
Mobile Phase Gradient or isocratic elution with Acetonitrile/Water mixture vulcanchem.compharmaexcipients.com
Detector UV Photodiode Array (PDA) at a specific wavelength (e.g., 229 nm) pharmaexcipients.com
Flow Rate 1.0 mL/min pharmaexcipients.com
Column Temperature 35°C pharmaexcipients.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

For more sensitive and specific detection, especially in complex matrices or for identifying unknown impurities, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass analysis capability of a tandem mass spectrometer. It is particularly useful for confirming the identity of 9’-(Benzyloxy) Naloxone by providing its exact molecular weight and fragmentation pattern.

In the context of related naloxone compounds, LC-MS/MS methods have been developed for their quantification in various biological samples. researchgate.netnih.gov These methods often utilize an electrospray ionization (ESI) source in positive ion mode. upf.edu

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are vital for the definitive structural elucidation of newly synthesized molecules like 9’-(Benzyloxy) Naloxone.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure. For 9’-(Benzyloxy) Naloxone, the NMR spectra would be expected to show characteristic signals for the benzyloxy group, in addition to the signals corresponding to the naloxone backbone. For a similar compound, 9'-(Benzyloxy)-4a',13'-diol Naloxone, the benzyl (B1604629) protons are observed in the range of δ 7.3–7.5 ppm in the ¹H NMR spectrum. vulcanchem.com The presence of these signals would be a key indicator of the successful introduction of the benzyloxy group.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of 9’-(Benzyloxy) Naloxone, which allows for the confirmation of its elemental composition. The fragmentation pattern observed in the MS/MS spectrum provides further structural information, confirming the connectivity of the atoms. For the related 9'-(Benzyloxy)-4a',13'-diol Naloxone, high-resolution mass spectrometry validates the molecular ion at m/z 477.56 and shows fragmentation patterns indicative of allyl and benzyl cleavage. vulcanchem.com A similar fragmentation pattern, with adjustments for the different molecular weight, would be expected for 9’-(Benzyloxy) Naloxone.

Table 2: Expected Spectroscopic Data for 9'-(Benzyloxy) Naloxone

TechniqueExpected Observations
¹H NMR Signals in the aromatic region (around δ 7.3–7.5 ppm) corresponding to the benzyl protons. vulcanchem.com
¹³C NMR Resonances corresponding to the carbons of the benzyloxy group. vulcanchem.com
HRMS A molecular ion peak corresponding to the exact mass of 9’-(Benzyloxy) Naloxone.

Bioanalytical Methodologies for Quantification in Preclinical in vitro and ex vivo Biological Matrices

To evaluate the pharmacokinetic and metabolic profile of 9’-(Benzyloxy) Naloxone in preclinical studies, sensitive and validated bioanalytical methods are required to quantify the compound in biological matrices such as plasma, urine, and tissue homogenates. nih.gov

LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and accuracy. nih.gov The development of such a method would involve:

Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are used to isolate the analyte from the complex biological matrix. researchgate.netupf.edunih.gov

Chromatographic Separation: A suitable HPLC method is developed to separate 9’-(Benzyloxy) Naloxone from endogenous matrix components and any potential metabolites.

Mass Spectrometric Detection: A tandem mass spectrometer is used for detection, typically in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. upf.edu

The method would be validated according to regulatory guidelines to ensure its reliability, covering parameters such as linearity, accuracy, precision, selectivity, and stability. nih.gov While specific methods for this compound are not available, methods for naloxone in human plasma have been established with a calibration range of 0.025 to 2 ng/mL. nih.gov

Development of Stability-Indicating Methods for Research Formulations

The development of a stability-indicating analytical method is a critical step to ensure that the analytical procedure can accurately measure the concentration of the active substance without interference from degradation products. This is particularly important for the development of research formulations of 9’-(Benzyloxy) Naloxone.

A stability-indicating method is typically an HPLC method that can separate the parent drug from its degradation products formed under various stress conditions. humanjournals.com These conditions include exposure to acid, base, oxidation, heat, and light. humanjournals.comresearchgate.net

The development process involves:

Forced Degradation Studies: 9’-(Benzyloxy) Naloxone would be subjected to stress conditions to generate potential degradation products.

Method Development and Optimization: The HPLC method (column, mobile phase, gradient, etc.) is optimized to achieve adequate separation between the parent peak and all degradation product peaks.

Method Validation: The method is validated to demonstrate its specificity, stability-indicating nature, accuracy, and precision.

While a specific stability-indicating method for 9’-(Benzyloxy) Naloxone has not been detailed in the public domain, studies on naloxone have shown that it is susceptible to degradation, and stable formulations have been developed. google.comnih.gov

Future Research Directions and Potential Research Applications

Design and Synthesis of 9'-(Benzyloxy) Naloxone (B1662785) Conjugates for Targeted Receptor Studies

A significant frontier in understanding receptor biology lies in the creation of specialized molecular probes. The synthesis of 9'-(Benzyloxy) Naloxone conjugates—molecules where this compound is linked to a functional moiety—is a promising avenue for developing such tools for opioid receptor research.

Future work will focus on designing and synthesizing conjugates for various applications. For instance, attaching fluorescent tags like fluorescein (B123965) or rhodamine would yield probes for real-time imaging of receptor localization, movement, and trafficking within living cells via advanced microscopy. Biotinylated conjugates of this compound would be instrumental in affinity chromatography-based purification of opioid receptors and their associated protein complexes. This would enable researchers to identify and study novel receptor-interacting proteins, shedding light on the broader signaling networks.

Furthermore, the development of conjugates with photoaffinity labels, such as phenyl azide (B81097) or benzophenone (B1666685) groups, would allow for the permanent, light-induced covalent bonding of the probe to the receptor. These tools are invaluable for mapping the precise binding site and identifying cryptic allosteric pockets that are not readily apparent. The choice of the chemical linker connecting this compound to the functional group is critical, as its length and composition can influence the conjugate's binding affinity and specificity.

Table 1: Potential Conjugates of this compound and Their Research Applications

Conjugate Type Attached Moiety Example Potential Research Application
Fluorescent ConjugateFluorescein, RhodamineReal-time imaging of receptor localization and trafficking.
Biotinylated ConjugateBiotinIsolation and purification of receptor-protein complexes for proteomic analysis.
Photoaffinity LabelPhenyl azide, BenzophenoneCovalent labeling and identification of binding sites for structural biology.
Radioligand ConjugateTritium (³H), Carbon-14 (¹⁴C)Quantitative receptor binding assays and autoradiography studies.

Elucidation of Allosteric Modulatory Sites and Mechanisms for Opioid Receptors

Allosteric modulators, which bind to a receptor at a site distinct from the primary (orthosteric) ligand binding site, offer a sophisticated way to fine-tune receptor function. There is growing interest in exploring whether this compound or its derivatives can act as allosteric modulators of opioid receptors. Such compounds could offer a safer therapeutic profile by modulating, rather than directly activating or blocking, receptor signaling.

Recent research has successfully identified negative allosteric modulators (NAMs) for the µ-opioid receptor (µOR) that work cooperatively with naloxone. nih.govbiorxiv.orgresearchgate.net These NAMs bind to a site near the naloxone binding pocket, enhancing naloxone's affinity and more completely shutting off receptor activity. nih.govbiorxiv.orgstanford.edu This suggests a promising strategy for developing overdose treatments that are more effective against potent synthetic opioids like fentanyl. nih.gov Future studies on this compound could investigate if its structure is amenable to similar allosteric interactions.

Research in this area would involve a combination of computational modeling and experimental techniques. Site-directed mutagenesis studies could identify specific amino acid residues that form the allosteric pocket, while advanced biophysical methods like X-ray crystallography or cryo-electron microscopy could provide high-resolution structures of the modulator-receptor complex. researchgate.net Understanding these allosteric mechanisms is crucial for the rational design of next-generation therapeutics. stanford.edunih.gov

Development of this compound Derivatives as Research Tools for Receptor Biology

The chemical structure of this compound serves as a versatile scaffold for creating a diverse library of derivatives. nih.govresearchgate.net By systematically modifying the parent molecule, medicinal chemists can develop highly selective research tools to probe the specific functions of different opioid receptor subtypes (µ, δ, and κ). nih.gov

For example, altering the substituent at the 14-position has a significant impact on how morphinan-based compounds interact with opioid receptors. nih.gov Studies on related compounds have shown that introducing a 14-benzyloxy group can alter binding affinity and selectivity. nih.govacs.org Specifically, the replacement of a 14-methoxy group with a phenylpropoxy group was found to increase affinity for all three receptor types, albeit with a loss of µ-receptor selectivity. acs.org Conversely, deleting the 6-keto function in a 14-benzyloxy substituted morphinan (B1239233) converted a nonselective compound into a potent and selective µ-opioid receptor agonist. acs.org

These findings highlight the potential for generating a panel of this compound derivatives with fine-tuned pharmacological profiles. Such a toolkit, comprising subtype-selective antagonists, partial agonists, and allosteric modulators, would be invaluable for dissecting the distinct physiological and pathological roles of each opioid receptor type. nih.gov

Table 2: Potential Derivatives of this compound and Their Utility as Research Tools

Derivative Type Modification Strategy Example Potential Research Utility
Subtype-Selective LigandsAltering substituents on the benzyl (B1604629) group or morphinan core.To investigate the specific roles of individual opioid receptor subtypes.
Allosteric ModulatorsIntroducing functionalities that favor binding to allosteric sites.To study the mechanisms and therapeutic potential of allosteric modulation.
Covalent ProbesIncorporating reactive groups for irreversible binding.For mapping binding pockets and studying receptor turnover.

Exploration of Novel Binding Partners Beyond Canonical Opioid Receptors

While research on naloxone analogs primarily focuses on their interaction with opioid receptors, there is evidence that these molecules may bind to other proteins. A notable discovery identified the scaffolding protein filamin A (FLNA) as a high-affinity binding partner for naloxone. plos.org This interaction occurs at a site distinct from opioid receptors and prevents the µ-opioid receptor from switching its signaling from inhibitory G-proteins (Gi/o) to stimulatory G-proteins (Gs), a mechanism implicated in opioid tolerance and dependence. plos.org

This finding opens up the possibility that this compound may also interact with non-opioid receptor targets. Future research should employ unbiased, large-scale screening methods to identify novel binding partners. Techniques like affinity purification-mass spectrometry, using a biotinylated version of this compound, could "pull down" interacting proteins from cell lysates for identification.

Discovering such "off-target" interactions is crucial for a complete understanding of the compound's pharmacological profile. It could reveal unexpected biological functions and potentially identify new therapeutic targets for various diseases beyond the scope of opioid signaling.

Strategies for Modulating Metabolic Stability for Enhanced Preclinical Research Utility

For a compound to be effective as a research tool in in vivo studies, it must have sufficient metabolic stability to reach its target and exert its effects over a desired period. The metabolic profile of this compound is not well-documented, and this represents a critical area for future investigation.

The primary metabolic pathways for naloxone involve glucuronidation to naloxone-3-glucuronide, N-dealkylation to noroxymorphone (B159341), and reduction of the 6-keto group to naloxol. drugbank.com It is plausible that this compound undergoes similar transformations. The benzyloxy group itself could be a site for metabolism via O-debenzylation. vulcanchem.com

Future research should focus on in vitro metabolism studies using liver microsomes to identify the compound's metabolic "soft spots." acs.org Once these liabilities are known, medicinal chemists can design strategies to improve stability. One common approach is deuteration or fluorination at metabolically vulnerable positions to slow enzymatic breakdown. Another strategy involves creating prodrugs, where naloxone is conjugated to another molecule via a linker that is cleaved in vivo to release the active drug over an extended period. nih.gov Enhancing the metabolic stability and modifying the pharmacokinetic profile of this compound derivatives would significantly improve their utility for preclinical research, enabling more robust and translatable in vivo experiments. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and characterization methods for 9'-(Benzyloxy) Naloxone?

  • Methodological Answer : Synthesis typically involves benzyloxy protection of hydroxyl groups in naloxone derivatives, followed by coupling reactions. For example, benzyl ether formation can be achieved using benzyl bromide under basic conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substitution patterns and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is critical. Structural analogs like Hypoxanthine derivatives with benzyloxy groups (e.g., 9-[4-(benzyloxy)-3-[(benzyloxy)methyl]butyl]-hypoxanthine) provide reference workflows .

Q. How can researchers validate the opioid receptor binding affinity of this compound in vitro?

  • Methodological Answer : Use competitive radioligand binding assays with μ-opioid receptor (MOR)-expressing cell membranes. Tritiated naloxone ([³H]-naloxone) serves as a reference ligand. Incubate this compound at varying concentrations (e.g., 1 nM–10 μM) with receptor preparations. Quantify displacement curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ and Ki values. Include positive controls (e.g., unmodified naloxone) and account for nonspecific binding with excess cold ligand. Validate results with functional assays like cAMP accumulation or β-arrestin recruitment .

Q. What analytical techniques are recommended for detecting this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode is optimal. Sample preparation involves solid-phase extraction (SPE) using mixed-mode cartridges. Chromatographic separation can be achieved with a biphenyl column (2.1 × 50 mm, 1.7 μm) and a gradient of 0.1% formic acid in water/acetonitrile. Quantify using deuterated internal standards (e.g., naloxone-d₅) to correct for matrix effects. Method validation should follow FDA guidelines for selectivity, sensitivity (LLOQ ≤1 ng/mL), and precision (±15% CV) .

Advanced Research Questions

Q. How can physiologically based pharmacokinetic (PBPK) modeling optimize dosing strategies for this compound?

  • Methodological Answer : Develop a whole-body PBPK model using software like GastroPlus or PK-Sim. Incorporate physicochemical properties (logP, pKa), plasma protein binding data, and tissue-specific permeability. Validate the model against in vivo pharmacokinetic (PK) data from animal studies (e.g., rats, primates). Simulate nasal administration scenarios by integrating parameters like mucosal absorption rates and first-pass metabolism. Sensitivity analyses should identify critical variables (e.g., hepatic clearance) for dose adjustment. Open-source tools like BioGears offer modular frameworks for iterative refinement .

Q. What experimental designs resolve contradictions in reported efficacy of this compound in shock models?

  • Methodological Answer : Address variability by standardizing shock induction methods (e.g., hemorrhagic vs. septic shock in murine models). Use randomized, blinded crossover studies with placebo controls. Stratify subjects by baseline hemodynamic parameters (mean arterial pressure, cardiac output). Meta-analytic approaches, as applied in naloxone shock trials, can pool data from heterogeneous studies via random-effects models. Assess publication bias using funnel plots and Egger’s regression. Pre-register protocols to minimize outcome reporting bias .

Q. How do in vitro-in vivo extrapolation (IVIVE) challenges impact the translational potential of this compound?

  • Methodological Answer : Discrepancies often arise from differences in metabolic stability (e.g., cytochrome P450-mediated oxidation in hepatocytes vs. systemic clearance). Use primary human hepatocyte cultures or liver microsomes to predict hepatic extraction ratios. Compare with in vivo PK data from preclinical species. Adjust for species-specific differences in plasma protein binding and tissue distribution. Advanced IVIVE workflows integrate enzyme kinetics (Vmax, Km) and physiologically scaled blood flow rates .

Q. What statistical frameworks are suitable for analyzing community-level outcomes of this compound distribution?

  • Methodological Answer : Hybrid fixed-effects regression models can assess pre-post intervention changes in dispensing rates, adjusting for covariates like provider training and demographic variables. Use generalized least squares (GLS) with maximum likelihood estimation for longitudinal data. For qualitative insights, triangulate quantitative results with ethnographic data (e.g., key informant interviews, focus groups) to contextualize barriers to adoption. Tools like NVivo facilitate thematic analysis of unstructured data .

Methodological Considerations

  • Data Collection : Prioritize mixed-methods approaches (quantitative surveys + qualitative interviews) to capture both efficacy metrics and stakeholder perspectives .
  • Ethical Compliance : Ensure adherence to bioethics protocols, particularly when studying vulnerable populations. Document informed consent processes and data anonymization steps .
  • Reproducibility : Share raw data and analysis code in repositories like Zenodo or GitHub. Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.